Product packaging for Beryllium sulfate(Cat. No.:CAS No. 13510-49-1)

Beryllium sulfate

Cat. No.: B147924
CAS No.: 13510-49-1
M. Wt: 105.08 g/mol
InChI Key: KQHXBDOEECKORE-UHFFFAOYSA-L
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Description

Beryllium sulfate, particularly encountered as the tetrahydrate [Be(H₂O)₄]SO₄, is a white, odorless, crystalline solid highly soluble in water . In research, this compound is instrumental in studying the immunopathogenesis of Chronic Beryllium Disease (CBD), as it acts as a major histocompatibility complex (MHC) class II-restricted antigen . Exposure to this compound in vitro stimulates the proliferation and accumulation of beryllium-specific CD4+ T-cells, leading to the release of inflammatory cytokines and the formation of non-caseating granulomas, which are hallmarks of the disease . This mechanism is a key model for investigating cell-mediated, delayed-type hypersensitivity. Recent studies also explore its role in inducing ferroptosis and ferritinophagy in human bronchial epithelial cells (16HBE), revealing potential new pathways for lung injury and therapeutic targets . From a toxicological standpoint, this compound is used in genotoxicity studies; while it generally produces negative results in bacterial mutagenicity assays like the Ames test, it has been shown to induce gene mutations in mammalian cell cultures and cause chromosomal aberrations and sister chromatid exchanges in some human and hamster cell lines . It serves as a critical agent in animal models of carcinogenicity, where inhalational exposure has been linked to the development of pulmonary tumors . This compound is a valuable chemical tool for advancing understanding of metal-induced immunology, genetic toxicology, and respiratory pathology. Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is highly toxic by inhalation, ingestion, and through skin contact . Beryllium and its compounds are classified as carcinogens . Researchers must consult the Safety Data Sheet and utilize appropriate personal protective equipment, including a NIOSH-approved respirator, when handling this compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula BeSO4<br>BeO4S B147924 Beryllium sulfate CAS No. 13510-49-1

Properties

IUPAC Name

beryllium;sulfate
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InChI

InChI=1S/Be.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2
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InChI Key

KQHXBDOEECKORE-UHFFFAOYSA-L
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Canonical SMILES

[Be+2].[O-]S(=O)(=O)[O-]
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Molecular Formula

BeSO4, BeO4S
Record name BERYLLIUM SULFATE
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Related CAS

7787-56-6 (tetrahydrate)
Record name Beryllium sulfate
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DSSTOX Substance ID

DTXSID0020159
Record name Beryllium sulfate
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Molecular Weight

105.08 g/mol
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Physical Description

Pellets or Large Crystals, Colorless odorless solid; Soluble in water; [HSDB], COLOURLESS CRYSTALS.
Record name Sulfuric acid, beryllium salt (1:1)
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Solubility

In water, 41.3 g/100 g water at 25 °C, Insoluble in cold water, Insoluble in alcohol, Solubility in water, g/100ml at 25 °C: 41.3 (good)
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Density

2.5 g/cu cm, Density: 1.713; decomposes at 540 °C /Tetrahydrate/, 2.4 g/cm³
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Color/Form

Colorless, tetrahedral crystals, Colorless crystalline solid

CAS No.

13510-49-1
Record name Beryllium sulfate
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Melting Point

1127 °C
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Synthesis and Advanced Preparation Methodologies

Routes for Beryllium Sulfate (B86663) Hydrate Synthesis

Beryllium sulfate is most commonly encountered as a hydrated salt, with the tetrahydrate (BeSO₄·4H₂O) being the most stable and commercially significant form. Its synthesis can be achieved through various pathways, starting from beryllium-containing minerals or purified beryllium compounds.

Fractional crystallization is a key method for producing high-purity this compound tetrahydrate on a commercial scale. nih.govnih.gov This technique relies on the differences in solubility of the desired compound and its impurities at varying temperatures. An aqueous solution of this compound, typically derived from the reaction of beryllium hydroxide (B78521) with sulfuric acid, is carefully concentrated by evaporation. nih.govnih.govwikipedia.orgassignmentpoint.com As the solution cools, the this compound tetrahydrate crystallizes, leaving many impurities behind in the more soluble mother liquor. nih.govnih.gov The process can be repeated to achieve progressively higher levels of purity. The tetrahydrate forms well-developed, stable crystals from these aqueous solutions. nih.govnih.gov

The solubility of this compound in water is a critical factor in this process, as shown in the table below.

Temperature (°C)Solubility ( g/100 mL)
036.2 wikipedia.orgassignmentpoint.com
2040.0 wikipedia.org
6054.3 wikipedia.orgassignmentpoint.com

This table illustrates the temperature-dependent solubility of this compound in water, a key principle exploited during fractional crystallization.

Several beryllium-containing precursors can be used to synthesize this compound through reaction with sulfuric acid.

From Beryl (B75158) Ore: The industrial production of beryllium compounds often starts with beryl ore (3BeO·Al₂O₃·6SiO₂). webqc.org The ore is first processed to make the beryllium content accessible. One method involves heating finely ground beryl with reagents like sodium fluorosilicate at high temperatures. wikipedia.org A more direct sulfuric acid route involves melting the ore, quenching it in water, and then reheating it in the presence of concentrated sulfuric acid. wikipedia.org This process converts the beryllium in the ore into soluble this compound, along with aluminum sulfate. wikipedia.org Another patented process involves heating finely divided beryl ore with concentrated sulfuric acid in the presence of a fluoride catalyst in an autoclave at temperatures between 250°C and 450°C to convert the beryllium to this compound. google.com

From Beryllium Oxide: Beryllium oxide (BeO) readily reacts with sulfuric acid (H₂SO₄) to form this compound and water. nih.govnih.govassignmentpoint.com The resulting solution can then be used to crystallize this compound tetrahydrate. nih.govnih.gov

Reaction: BeO + H₂SO₄ → BeSO₄ + H₂O assignmentpoint.comwebqc.org

From Beryllium Hydroxide: The reaction between beryllium hydroxide (Be(OH)₂) and sulfuric acid is a common and straightforward laboratory and industrial method for preparing this compound solutions. webqc.orggoogle.com This reaction is often the source of the solution used for subsequent purification by fractional crystallization. nih.govnih.gov

Reaction: Be(OH)₂ + H₂SO₄ → BeSO₄ + 2H₂O webqc.org

Production of Anhydrous this compound

Anhydrous this compound (BeSO₄) is produced by the thermal dehydration of its hydrated forms. wikipedia.orgassignmentpoint.comchemkits.eu The process involves carefully heating the hydrated salt to drive off the water of crystallization. The dehydration proceeds through intermediate hydrates. webqc.orgchemlin.org

The typical thermal decomposition pathway is as follows:

CompoundTemperatureProduct
BeSO₄·4H₂O (Tetrahydrate)~110-112 °C wikipedia.orgwebqc.orgchemlin.orgBeSO₄·2H₂O (Dihydrate)
BeSO₄·2H₂O (Dihydrate)~158 °C chemlin.orgBeSO₄·H₂O (Monohydrate)
Hydrated Forms400 °C nih.govwikipedia.orgassignmentpoint.comwebqc.orgchemkits.euBeSO₄ (Anhydrous)

This table outlines the stepwise thermal dehydration of this compound tetrahydrate to its anhydrous form.

Heating the tetrahydrate to approximately 92-110°C yields the dihydrate. nih.govnih.govwikipedia.orgwebqc.org Further heating is required to remove the remaining water molecules, with the anhydrous salt being obtained by heating the dihydrate in air to 400°C. nih.govnih.govwikipedia.orgwebqc.org Above 550-600°C, the anhydrous this compound itself begins to decompose into beryllium oxide (BeO) and sulfur trioxide (SO₃). nih.govnih.govwebqc.org

Purification Strategies for High-Purity this compound

Achieving the high purity required for applications such as nuclear ceramics necessitates advanced purification strategies to remove metallic impurities from this compound solutions.

Solvent extraction is a highly effective technique for preparing very high-purity beryllium compounds. tandfonline.comtandfonline.com One such process involves the use of a chelating agent to sequester impurities in the aqueous phase while the beryllium is selectively extracted into an organic phase. tandfonline.comtandfonline.com

A described method uses ethylenediaminetetra-acetic acid (EDTA) as a masking agent. tandfonline.comtandfonline.com EDTA forms stable complexes with many metallic impurities, such as aluminum and iron, preventing them from being extracted along with the beryllium. tandfonline.com The beryllium is extracted from this purified aqueous solution using an extractant like 2-ethylhexoic acid dissolved in kerosene. tandfonline.comtandfonline.com Further purification can be achieved by scrubbing the organic phase (containing the beryllium) with a sulfuric acid solution to remove any co-extracted impurities. tandfonline.comtandfonline.com Finally, the purified beryllium can be stripped from the organic phase back into an aqueous solution. tandfonline.com

Impurity separation can also be accomplished by leveraging the principles of complexation and controlled precipitation. In this compound solutions derived from ore processing, impurities like silica and various metal ions are present. By carefully adjusting the pH of the solution, these impurities can be selectively precipitated. google.com For instance, after an initial reaction with sulfuric acid, the pH of the solution can be adjusted to approximately 4, causing silica and other impurities to precipitate, which are then removed by filtration. google.com A subsequent pH adjustment to around 5.3 can precipitate additional remaining impurities. google.com

After these purification steps, the beryllium remains in the substantially pure this compound solution. From this solution, beryllium can be precipitated as beryllium hydroxide by the addition of a base, such as ammonium hydroxide. google.comnih.gov This beryllium hydroxide precipitate can be separated and is a common precursor for producing high-purity beryllium oxide or other beryllium compounds. google.com

Crystallography and Structural Characterization

Crystal Structure Determination of Beryllium Sulfate (B86663) Hydrates (e.g., Tetrahydrate)

Beryllium sulfate is commonly found as a tetrahydrate, with the chemical formula BeSO₄·4H₂O. wikipedia.org Its structure has been determined with high precision using diffraction techniques. The crystal arrangement consists of tetrahedral [Be(H₂O)₄]²⁺ cations and SO₄²⁻ anions. wikipedia.org The small size of the beryllium cation dictates the coordination of four water molecules. wikipedia.org

The tetrahydrate crystallizes in the tetragonal space group I4c2. iucr.org The lattice is composed of [Be(H₂O)₄]²⁺ and SO₄²⁻ ions arranged in a structure akin to a slightly elongated cesium chloride lattice, where each sulfate ion is surrounded by eight tetra-aqua beryllium(II) ions and vice versa. iucr.org

X-ray crystallography has been instrumental in elucidating the structure of this compound tetrahydrate. Early determinations by Beevers and Lipson in 1932 laid the foundational understanding of its crystal structure, which was later refined with more accurate X-ray methods. iucr.orgusgs.gov These refinements confirmed the arrangement of tetrahedral [Be(H₂O)₄]²⁺ and SO₄²⁻ ions. iucr.org

The unit cell of BeSO₄·4H₂O is tetragonal, with the following dimensions:

a = 7.990 Å

c = 10.688 Å iucr.org

The bond distances determined from X-ray refinement are S-O = 1.465 Å and Be-OH₂ = 1.610 Å, with estimated standard deviations of 0.004 Å. After correction for differential thermal vibration, these distances are 1.482 Å and 1.622 Å, respectively. iucr.org

The anhydrous form of this compound possesses a structure similar to that of boron phosphate. It consists of alternating, tetrahedrally coordinated beryllium and sulfur atoms, with each oxygen atom being 2-coordinate (Be-O-S). The Be-O bond distance in the anhydrous compound is 156 pm, and the S-O distance is 150 pm. wikipedia.org

Neutron diffraction studies have provided a more precise location of the hydrogen atoms within the crystal structure of this compound tetrahydrate, which is challenging to determine accurately with X-ray diffraction due to the low scattering power of hydrogen. ias.ac.inmdpi.com These studies are crucial for a detailed understanding of the hydrogen bonding network.

Coordination Environment of Beryllium(II) Ions in Sulfate Lattices

In the crystal lattice of this compound tetrahydrate, the beryllium(II) ion is tetrahedrally coordinated by four water molecules, forming the [Be(H₂O)₄]²⁺ cation. wikipedia.orgiucr.org The small ionic radius of the Be²⁺ ion is a determining factor for its coordination number of four. wikipedia.org In contrast, the larger magnesium ion in magnesium sulfate hexahydrate (MgSO₄·6H₂O) coordinates six water molecules in an octahedral arrangement. wikipedia.org

The existence of the tetrahedral [Be(H₂O)₄]²⁺ ion has also been confirmed in aqueous solutions of other beryllium salts like beryllium nitrate (B79036) and beryllium chloride through vibrational spectroscopy. wikipedia.org In anhydrous this compound, the beryllium ion is also tetrahedrally coordinated, but in this case, by oxygen atoms from the sulfate anions. wikipedia.org

Analysis of Hydrogen Bonding Networks within this compound Hydrates

The crystal structure of this compound tetrahydrate is extensively stabilized by a network of hydrogen bonds. Each water molecule of the [Be(H₂O)₄]²⁺ cation is hydrogen-bonded to two oxygen atoms of different sulfate ions. iucr.org Conversely, each sulfate oxygen atom acts as an acceptor for two hydrogen bonds. iucr.org

The formation of these strong hydrogen bonds is attributed to the large ionic potential of the Be²⁺ ion, which leads to a strong synergetic effect, increasing the hydrogen bond strength of the coordinated water molecules. uctm.eduresearchgate.net Infrared spectroscopy studies have revealed the presence of very strong hydrogen bonds in hydrated beryllium salts. uctm.eduresearchgate.net In BeSO₄·4H₂O, the water molecule, which is of one crystallographic type, forms two strong hydrogen bonds with O···O distances of 2.624 Å and 2.690 Å. uctm.edu

Aqueous Solution Chemistry and Complexation Phenomena

Hydration Dynamics of Aqueous Beryllium(II) Ions

The beryllium(II) ion (Be²⁺) in aqueous solution is characterized by a strong and well-defined hydration shell. Due to its small ionic radius and high charge density, the Be²⁺ ion coordinates strongly with four water molecules, forming the tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺. vedantu.comwikipedia.org This complex adopts a tetrahedral geometry. vedantu.com Vibrational spectroscopy confirms the existence of this tetrahedral [Be(H₂O)₄]²⁺ ion in aqueous solutions of beryllium salts like beryllium nitrate (B79036) and beryllium chloride. wikipedia.org

The stability of the tetra-aqua beryllium(II) ion is a key feature of its aqueous chemistry. The water molecules in this primary hydration shell are tightly bound to the beryllium ion. wikipedia.org Computational studies, including ab initio molecular dynamics, have been employed to investigate the structure of these hydration shells. These studies support a four-fold coordination for the Be²⁺ ion. researchgate.net Research has also explored the existence of a second hydration sphere, with theoretical calculations suggesting that a model with four water molecules in the first sphere and eight in the second sphere provides a realistic representation. nih.gov

Table 1: Structural Properties of Hydrated Beryllium(II) Ion

PropertyValueSource
Coordination Number4 vedantu.comresearchgate.net
GeometryTetrahedral vedantu.com
Primary Hydration Shell[Be(H₂O)₄]²⁺ vedantu.comwikipedia.org
Be-O Bond Distance (in solid state)~1.614 Å mdpi.com

Formation and Speciation of Beryllium Sulfate (B86663) Complexes in Solution

In aqueous solutions of beryllium sulfate, the sulfate ions interact with the hydrated beryllium(II) ion, leading to the formation of various complexes. Spectroscopic studies have shown that even at low concentrations, a thermodynamically stable beryllium sulfato complex is present. nih.gov

Investigation of Monodentate and Bidentate Sulfate Coordination

The coordination of the sulfate ion to the beryllium ion can occur in two primary modes: monodentate and bidentate. In monodentate coordination, the sulfate ion binds to the beryllium ion through one of its oxygen atoms. In bidentate coordination, two oxygen atoms of the sulfate ion are involved in binding.

Raman spectroscopy studies indicate that in this compound solutions, the formation of a monodentate sulfato complex is prevalent, even at very low concentrations. nih.gov At significantly higher concentrations of this compound, a smaller amount of a bidentate sulfato complex has been observed. nih.gov The formation of these complexes is an entropically driven process, with increased temperature favoring their formation. nih.gov

Characterization of Inner-sphere and Outer-sphere Complexation

The interaction between the hydrated beryllium ion and the sulfate anion can be further classified into inner-sphere and outer-sphere complexes.

Inner-sphere complexes involve the direct binding of the sulfate ion to the beryllium ion, displacing one or more water molecules from the primary hydration shell. wikipedia.orgresearchgate.net This type of complexation involves the formation of a direct chemical bond between the beryllium and sulfate ions. wikipedia.org

Outer-sphere complexes are formed when the fully hydrated beryllium ion, [Be(H₂O)₄]²⁺, is electrostatically associated with the sulfate anion, with the water molecules of the primary hydration shell remaining intact. researchgate.netpublish.csiro.au

Conductivity and kinetic measurements have demonstrated the existence of both inner-sphere and outer-sphere complexes of BeSO₄ in solution. publish.csiro.au The formation of an inner-sphere complex, [Be(OH₂)₃OSO₃], is supported by vibrational spectroscopy data which shows perturbation of the sulfate vibrational modes in this compound solutions. wikipedia.org

Kinetic Studies of Ligand Exchange Reactions in this compound Solutions

The exchange of ligands (water molecules and sulfate ions) in the coordination sphere of the beryllium ion is a dynamic process. Kinetic studies provide insights into the rates and mechanisms of these exchange reactions. The Eigen-Tamm mechanism is often used to describe this process, which involves the initial formation of an outer-sphere complex, followed by the slower displacement of a solvent molecule from the inner sphere to form an inner-sphere complex. publish.csiro.au

The rate of substitution is influenced by the nature of the solvating molecules. publish.csiro.au For this compound, the sulfate ion is considered a weak ligand, which means the equilibria in the ligand exchange reactions are not heavily shifted to one side, making them amenable to study by chemical relaxation techniques like the pressure-jump method. publish.csiro.au

Influence of Solution Chemistry on this compound Behavior

The behavior of this compound in aqueous solution is significantly influenced by the solution's chemical properties, particularly its pH.

pH-Dependent Hydrolysis and Precipitation Equilibria

Aqueous solutions of this compound are acidic. wikipedia.org This acidity arises from the hydrolysis of the hydrated beryllium(II) ion, [Be(H₂O)₄]²⁺, which acts as a weak acid, donating a proton to a water molecule to form the hydronium ion (H₃O⁺) and the hydroxo complex [Be(H₂O)₃(OH)]⁺. wikipedia.org

The hydrolysis of the beryllium ion is a complex process that can lead to the formation of various polynuclear hydroxo-bridged species, with the trimeric ion [Be₃(OH)₃(H₂O)₆]³⁺ being a particularly stable product. wikipedia.org

As the pH of a this compound solution is increased, the hydrolysis equilibrium shifts, leading to the precipitation of beryllium hydroxide (B78521), Be(OH)₂. wikipedia.org Beryllium hydroxide is generally insoluble in water at a pH of 5 or higher. wikipedia.org In a neutral pH environment (6.5-9.5), the addition of a base to a this compound solution will result in the formation of insoluble beryllium hydroxide. nih.gov

Table 2: Hydrolysis Products of Aqueous Beryllium(II)

SpeciesFormulapH Range of PredominanceSource
Tetra-aqua beryllium(II)[Be(H₂O)₄]²⁺< 3 researchgate.net
Monomeric hydroxo complex[Be(H₂O)₃(OH)]⁺> 3 wikipedia.org
Trimeric hydroxo complex[Be₃(OH)₃(H₂O)₆]³⁺> 3 wikipedia.org
Beryllium Hydroxide (precipitate)Be(OH)₂> 5 wikipedia.org

Effects of Co-existing Ions and Water Hardness on Dissolved Species

The aqueous chemistry of this compound is significantly influenced by the presence of other ions, particularly those that contribute to water hardness, such as calcium (Ca²⁺) and magnesium (Mg²⁺). These ions, along with changes in pH and the presence of other dissolved species, can alter the speciation, solubility, and potential for precipitation of beryllium compounds in aqueous environments.

In general, solutions of beryllium salts like this compound are acidic due to the hydrolysis of the hydrated beryllium ion, [Be(H₂O)₄]²⁺. who.int This hydrolysis leads to the formation of various polynuclear hydroxo complexes, with the most stable being the trimeric ion [Be₃(OH)₃(H₂O)₆]³⁺. who.int The extent of hydrolysis and the specific beryllium species present are highly dependent on the pH of the solution. In the pH range of 5 to 8, which is common for many natural waters, beryllium tends to form insoluble hydroxides or hydrated complexes. who.int

Water hardness plays a crucial role in the behavior of this compound in solution. Studies have shown a discernible difference in how this compound behaves in hard water compared to soft water. Hard water, characterized by higher concentrations of dissolved mineral ions like Ca²⁺ and Mg²⁺, can lead to the formation of insoluble beryllium complexes within a specific concentration range. dtic.mil Conversely, in soft water, which has a low ionic strength, precipitation of beryllium complexes is not observed under the same conditions. dtic.mil

The pH of this compound solutions is also significantly affected by water hardness. For any given concentration of beryllium, the pH is notably lower in soft water than in hard water. dtic.mil This suggests that the buffering capacity of hard water, often due to the presence of bicarbonate ions associated with calcium and magnesium, can influence the hydrogen ion concentration resulting from beryllium hydrolysis. It has been observed that beryllium itself does not alter the hardness of the water. dtic.mil

The following data tables, derived from research findings, illustrate the impact of water hardness and co-existing ions on the characteristics of this compound solutions.

Table 1: Effect of this compound Concentration on the pH of Hard and Soft Water

Beryllium Concentration (mg/L as Be²⁺)pH in Hard Water (>400 mg/L as CaCO₃)pH in Soft Water (20-25 mg/L as CaCO₃)
0.018.056.50
1.07.806.25
10.06.855.45
100.05.104.25
Data sourced from a study on the behavior of this compound in different water types. dtic.mil

Table 2: Influence of this compound on the Specific Conductance of Hard and Soft Water

Beryllium Concentration (mg/L as Be²⁺)Specific Conductance in Hard Water (µmho/cm)Specific Conductance in Soft Water (µmho/cm)
075052
1.076070
10.0800125
100.01150650
This table demonstrates the greater change in specific conductance in soft water, reflecting a higher proportion of beryllium salt ions in water with low ionic strength. dtic.mil

Research into the specific competitive interactions between Be²⁺, Ca²⁺, and Mg²⁺ for the sulfate ion in solution is ongoing. Molecular dynamics simulations have been used to study the influence of Ca²⁺ and Mg²⁺ on the hydration structure around the headgroup of sulfate-containing surfactants, which can provide insights into the fundamental interactions in these systems. nih.gov

Spectroscopic Analysis and Advanced Characterization Techniques

Vibrational Spectroscopy Applications for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of beryllium sulfate (B86663). These methods are particularly sensitive to the coordination environment of the beryllium ion (Be²⁺) and the symmetry of the sulfate (SO₄²⁻) anion, providing detailed insights into the compound's structure in both solid and aqueous states. By analyzing the vibrational modes of the atoms, researchers can deduce information about bond strengths, molecular geometry, and intermolecular interactions, such as hydrogen bonding in hydrated forms.

Infrared (IR) spectroscopy is instrumental in distinguishing between the various hydrated forms and the anhydrous state of beryllium sulfate. The presence and nature of water molecules of hydration introduce distinct vibrational modes, particularly O-H stretching and H-O-H bending, which are readily observable in the IR spectrum.

In the case of this compound tetrahydrate ([Be(H₂O)₄]SO₄), the structure contains a tetrahedral Be(OH₂)₄²⁺ unit. wikipedia.org The IR spectra of hydrated sulfate dianions show characteristic bands for both the sulfate core and the solvating water molecules. mpg.de The antisymmetric stretching (ν₃) and bending (ν₄) modes of the tetrahedral sulfate anion are infrared-active and typically appear around 1106 cm⁻¹ and 617 cm⁻¹, respectively, in solution. mpg.de The intramolecular bending mode of water is observed near 1645 cm⁻¹, while intermolecular librational modes can be seen at lower wavenumbers. mpg.de

The transition from the hydrated to the anhydrous form, which can be achieved by heating the tetrahydrate to 400 °C, results in significant changes in the IR spectrum. wikipedia.org The characteristic bands associated with water molecules disappear, and shifts in the sulfate vibrational modes occur due to changes in the crystal lattice and coordination environment. The anhydrous compound features a structure with alternating tetrahedrally coordinated beryllium and sulfur atoms, where each oxygen is two-coordinate (Be-O-S). wikipedia.org This altered symmetry and bonding environment is reflected in the IR spectrum. The strong ionic potential of the small Be²⁺ ion leads to the formation of comparatively strong hydrogen bonds in hydrated beryllium salts, which influences the position and shape of the O-H bands in their IR spectra. researchgate.net

Table 1: General Infrared Band Assignments for Hydrated Sulfates

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Assignment
Water O-H Stretch 3000 - 3600 Stretching vibration of water molecules of hydration.
Water H-O-H Bend 1600 - 1750 Intramolecular bending vibration of water. mpg.de
Sulfate ν₃ 1080 - 1130 Antisymmetric stretching of the SO₄²⁻ anion. mpg.de
Water Libration 680 - 870 Intermolecular frustrated rotation of water molecules. mpg.de

Note: Specific peak positions for this compound may vary based on the degree of hydration and the physical state of the sample.

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for studying aqueous solutions and symmetric vibrations. In aqueous solutions of beryllium salts like beryllium nitrate (B79036) and chloride, the existence of the tetrahedral tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺, has been confirmed by a totally symmetric BeO₄ mode observed at 531 cm⁻¹. wikipedia.org

However, Raman studies of aqueous this compound solutions reveal a different scenario. The characteristic 531 cm⁻¹ band is absent, and the sulfate vibrational modes are perturbed, indicating a direct interaction between the beryllium and sulfate ions. wikipedia.org This suggests the formation of a thermodynamically stable inner-sphere beryllium sulfato complex, likely a monodentate species [Be(OH₂)₃OSO₃], even at low concentrations. wikipedia.orgrsc.org At very high concentrations, evidence for a bidentate sulfato complex has also been found. rsc.org The formation of this sulfato complex is an entropically driven process, as its prevalence increases with rising temperature. rsc.org

In the solid phase, Raman spectroscopy can be used to characterize the crystalline structure of different hydrates. The technique is sensitive to the crystal lattice and the symmetry of the constituent ions. For instance, the spectra of solid this compound tetrahydrate would be consistent with the presence of discrete [Be(H₂O)₄]²⁺ and SO₄²⁻ ions, while the spectra of the anhydrous form would reflect the interconnected BeO₄ and SO₄ tetrahedra.

Atomic Spectrometry for Elemental Beryllium Quantification

Atomic spectrometry techniques are the methods of choice for the precise and accurate quantification of elemental beryllium, often at trace and ultra-trace levels. These methods involve the atomization and subsequent excitation or ionization of beryllium atoms from a sample, followed by the measurement of the resulting electromagnetic radiation or ions.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique renowned for its exceptional sensitivity and ability to detect ultra-trace levels of beryllium in a wide variety of matrices. nih.govresearchgate.net In ICP-MS, a sample solution is introduced into a high-temperature argon plasma (6,000–10,000 K), which atomizes and ionizes the beryllium. nih.gov The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio.

For beryllium, the monoisotopic nature of ⁹Be simplifies analysis by eliminating isobaric interferences (overlap from isotopes of other elements with the same mass). nih.gov However, analytical challenges can arise from beryllium's high first ionization potential (9.3 eV), which results in only about 70-75% ionization in a standard argon plasma. nih.gov Additionally, as a very light element, its analysis can be affected by space-charge effects within the ion beam. nih.gov Matrix effects, where other components in the sample suppress or enhance the analyte signal, can also be a concern and may be mitigated through sample dilution or the use of an internal standard, such as ⁶Li. irsst.qc.ca Despite these challenges, ICP-MS remains one of the most sensitive methods for beryllium quantification, with detection limits reaching the sub-parts-per-trillion (ppt) level. nih.govdtic.mil

Table 2: Typical ICP-MS Operating Parameters for Beryllium Analysis

Parameter Value/Setting
Isotope Analyzed ⁹Be irsst.qc.ca
Internal Standard ⁶Li irsst.qc.ca
Plasma Torch Power 1600 Watts irsst.qc.ca
Argon Gas Flow (Plasma) 16 L/min irsst.qc.ca
Argon Gas Flow (Nebulizer) ~1 L/min irsst.qc.ca

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is another robust technique for quantifying beryllium. ykcs.ac.cn While generally less sensitive than ICP-MS, it is highly effective for measuring low to high concentrations of beryllium and is less susceptible to some matrix effects. nih.govrsc.org In this method, the sample is introduced into an argon plasma, causing beryllium atoms to be promoted to excited electronic states. As they relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the beryllium concentration in the sample.

Commonly used emission wavelengths for beryllium analysis include 234.861 nm and 313.1 nm. rsc.orgosha.gov A significant challenge in ICP-AES is the potential for spectral interferences, where other elements in the sample emit light at or near the same wavelength as beryllium. eichrom.com Analysts must carefully select the analytical line and may need to apply mathematical corrections, such as Inter-Element Correction (IEC) or Multicomponent Spectral Fitting (MSF), to ensure accurate results. osha.gov Proper sample preparation, including acid digestion to ensure all forms of beryllium are in a soluble state, is crucial for accurate analysis. rsc.orgeichrom.com

Table 3: Common Beryllium Wavelengths for ICP-AES/OES Analysis

Wavelength (nm) Potential Advantages/Disadvantages
234.861 Good sensitivity; may require inter-element corrections. rsc.orgosha.gov

Electrothermal Atomic Absorption Spectrometry (ETAAS), also known as Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), offers enhanced sensitivity for low-level beryllium quantification compared to flame-based atomic absorption techniques. nih.govresearchgate.net The method relies on the principle that free beryllium atoms in the gas phase will absorb light at a specific wavelength.

In ETAAS, a small volume of the sample is injected into a graphite tube, which is then heated in a programmed sequence. nih.goviupac.org This temperature program is critical for achieving accurate and reproducible results and typically consists of three main stages:

Drying: The solvent is slowly evaporated at a low temperature to avoid spattering. nih.goviupac.org

Pyrolysis (Ashing): The temperature is increased to remove the bulk of the sample matrix components without losing the beryllium analyte. For beryllium, this is typically done at temperatures below 1500 °C. nih.goviupac.org

Atomization: The temperature is rapidly increased to a high level (e.g., 2300–2900 °C) to vaporize and atomize the beryllium, creating a cloud of ground-state atoms that can absorb light from a source lamp. nih.gov

To improve sensitivity and reduce matrix interferences, chemical modifiers such as magnesium nitrate (Mg(NO₃)₂) or palladium nitrate (Pd(NO₃)₂) are often added to the sample. nih.gov These modifiers can stabilize the beryllium analyte during the pyrolysis stage, allowing for higher ashing temperatures to more effectively remove interferents, and can facilitate more efficient atomization. The use of pyrolytically coated graphite tubes also enhances performance. nih.gov

Table 4: Example ETAAS Temperature Program for Beryllium Analysis

Stage Temperature (°C) Purpose
Drying ~100-120 Removes solvent from the sample. nih.gov
Pyrolysis (Ashing) 1100 - 1500 Removes matrix components; temperature depends on modifier used. nih.gov

X-ray Based Spectroscopic Methods for Material Analysis

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of a material. When a sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a pattern that is characteristic of the crystal structure. This diffraction pattern is used to identify the crystalline phases present in a sample and to determine its degree of crystallinity.

For this compound, XRD has been instrumental in elucidating its crystal structure. This compound is commonly found as the tetrahydrate, BeSO₄·4H₂O. wikipedia.org X-ray crystallography studies have revealed that the tetrahydrate contains a tetrahedral [Be(OH₂)₄]²⁺ unit and sulfate anions. wikipedia.org The small size of the Be²⁺ cation dictates the coordination of four water molecules. wikipedia.org The anhydrous form of this compound has a structure similar to boron phosphate, with alternating tetrahedrally coordinated beryllium and sulfur atoms. wikipedia.org

Refinement of the crystal structure of BeSO₄·4H₂O using X-ray methods has confirmed that it has a tetragonal unit cell with space group I̅4c2. iucr.org The lattice is composed of [Be(OH₂)₄]²⁺ and SO₄²⁻ ions. iucr.org The bond distances have been determined to be 1.465 Å for S-O and 1.610 Å for Be-OH₂. iucr.org The arrangement of these ions is based on a slightly elongated cesium chloride lattice. iucr.org

Table 2: Crystallographic Data for this compound Tetrahydrate (BeSO₄·4H₂O)

ParameterValue
Crystal SystemTetragonal iucr.org
Space GroupI̅4c2 iucr.org
Unit Cell Dimensionsa = 7.990 Å, c = 10.688 Å iucr.org
S-O Bond Distance1.465 Å iucr.org
Be-OH₂ Bond Distance1.610 Å iucr.org

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) spectrometry is an analytical technique used to determine the elemental composition of materials. nih.gov In XRF, a sample is irradiated with high-energy X-rays, causing atoms in the sample to emit secondary (or fluorescent) X-rays. usgs.gov Each element emits X-rays at a characteristic energy, allowing for the identification and quantification of the elements present. usgs.gov

Direct determination of beryllium by XRF is challenging due to its low atomic number (Z=4). nih.govresearchgate.net Elements with low atomic numbers emit very long-wavelength X-rays and have an extremely low fluorescent yield, making them difficult to detect directly with XRF. researchgate.netrsc.org

To overcome this limitation, indirect methods have been developed for the determination of beryllium using XRF. nih.gov One such method involves precipitating beryllium as a complex with a heavier element, which can then be easily measured by XRF. researchgate.netrsc.org For example, beryllium can be precipitated as a hexamminecobalt(III) carbonatoberyllate complex. researchgate.netrsc.org The amount of beryllium is then determined by measuring the Co Kα line. researchgate.netrsc.org This indirect method offers satisfactory sensitivity due to the stoichiometric ratio of beryllium to cobalt in the complex. rsc.org

Despite the challenges, recent advancements in XRF technology, such as the use of high-power wavelength-dispersive X-ray fluorescence (WDXRF) spectrometers equipped with specialized analyzing crystals, have made the routine analysis of beryllium in alloys like beryllium copper possible. rigaku.com Careful surface preparation of the sample is crucial for accurate results due to the shallow critical depth of Be-Kα X-rays. rigaku.com

Advanced Sample Preparation and Preconcentration Methodologies for Trace Analysis

Liquid-Liquid Extraction Techniques for Beryllium Separation

Liquid-liquid extraction (LLE), also known as solvent extraction, is a method used to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.org This technique is particularly useful for the separation and purification of beryllium from ore leachates and other complex matrices. tandfonline.comgreatmining.com

In the context of this compound, LLE is employed to selectively extract beryllium from sulfate liquors. tandfonline.com The process often involves the use of organophosphorus esters, such as di-(2-ethylhexyl) phosphoric acid (D2EHPA), dissolved in an organic solvent like kerosene. tandfonline.com The beryllium is extracted from the acidic sulfate solution into the organic phase. Subsequently, the beryllium can be stripped from the organic phase using a more concentrated acid solution, leading to the precipitation of this compound due to its lower solubility at higher acid concentrations. tandfonline.com

The efficiency of the extraction process is influenced by several factors, including the pH of the aqueous solution, the concentration of the extractant in the organic phase, and the contact time between the two phases. ekb.eg For instance, studies have shown that the extraction of beryllium using trioctylamine (TOA) is optimal at a pH of 0.8. ekb.eg

Microextraction Methods (e.g., Single-Drop Microextraction, Dispersive Liquid-Liquid Microextraction)

In recent years, microextraction techniques have gained prominence as they offer several advantages over traditional LLE, including reduced solvent consumption, lower costs, and higher enrichment factors. mdpi.com These methods are particularly suited for the preconcentration of trace and ultra-trace levels of beryllium.

Single-Drop Microextraction (SDME) is a miniaturized version of LLE where a microdrop of an organic solvent is suspended from the tip of a microsyringe needle and immersed in the aqueous sample. The analyte partitions into the organic drop, which is then retracted and analyzed.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique first introduced in 2006. nih.gov It involves the injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. wikipedia.org This creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for mass transfer. The mixture is then centrifuged to separate the phases, and the enriched extractant phase is collected for analysis. wikipedia.org

A novel surfactant-assisted DLLME method has been developed for the removal and recovery of beryllium from industrial effluents. deswater.comdntb.gov.ua In this method, an anionic surfactant is used as a dispersing agent, which forms vesicles that entrap the beryllium complex. deswater.com This technique has shown high recoveries (88%–99%) for beryllium concentrations ranging from 0.05 to 1,000 ng mL⁻¹. deswater.com Another highly sensitive vesicle-mediated DLLME procedure has been developed for the determination of parts-per-quadrillion levels of beryllium in seawater and other environmental samples. nih.gov

Table 3: Comparison of Microextraction Techniques for Beryllium Analysis

TechniquePrincipleAdvantagesReported Application for Beryllium
Single-Drop Microextraction (SDME)Partitioning of analyte from aqueous sample into a microdrop of organic solvent. mdpi.comMinimal solvent use, simplicity. mdpi.comPreconcentration of beryllium for trace analysis. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME)Rapid partitioning of analyte into fine droplets of an extraction solvent dispersed in the sample. nih.govHigh enrichment factor, speed, efficiency. nih.govRecovery from industrial effluents and determination in seawater. deswater.comnih.gov

Cloud-Point Extraction

Cloud-point extraction (CPE) is an environmentally friendly separation and preconcentration technique utilized for the determination of trace amounts of beryllium. This method is founded on the property of non-ionic surfactants in aqueous solutions to form micelles and separate into a surfactant-rich phase and a bulk aqueous phase when heated to a specific temperature, known as the cloud-point temperature. This phenomenon allows for the extraction of the analyte from a large volume of an aqueous sample into the small volume of the surfactant-rich phase, thereby achieving preconcentration.

The general mechanism of CPE for beryllium involves the formation of a beryllium complex with a suitable chelating agent, which renders the metal ion more hydrophobic. This hydrophobic complex is then entrapped within the micelles of a non-ionic surfactant present in the solution above its critical micelle concentration. Upon heating the solution above the surfactant's cloud-point temperature, the solution becomes turbid as the micelles aggregate and separate from the bulk aqueous phase. Centrifugation is typically used to facilitate a more distinct separation of the two phases. The surfactant-rich phase, now concentrated with the beryllium complex, is then collected for analysis.

Several factors critically influence the efficiency of the cloud-point extraction process. These include the pH of the solution, the concentrations of both the chelating agent and the surfactant, the equilibration temperature, and the incubation time. The pH is particularly important as it affects the formation and stability of the metal-chelate complex.

Research has demonstrated various successful applications of CPE for beryllium analysis. One method involves the use of the non-ionic surfactant Triton X-114 in a mixed micelle system with the cationic surfactant cetylpyridinium chloride (CPC) to extract a beryllium complex formed with 1,8-dihydroxyanthrone. In this system, the optimal conditions were established to be a pH of 9.5, 1.6 x 10⁻⁴ mol L⁻¹ of 1,8-dihydroxyanthrone, 1.2 x 10⁻⁴ mol L⁻¹ of CPC, and 0.15% (v/v) of Triton X-114, with an equilibrium temperature of 50°C.

Another established method is based on the reaction of beryllium with Chrome Azurol S (CAS) in the presence of a mixed micelle system of Triton X-114 and cetyl pyridinium chloride (CPC). The resulting complex is then extracted into the surfactant-rich phase. This approach has been successfully applied to the determination of beryllium in water samples. A similar micelle-mediated extraction has also been developed for the simultaneous spectrophotometric determination of beryllium and aluminum using Chrome Azurol S (CAS) as the chelating agent and a mixture of cetyltrimethylammonium bromide (CTAB) and Triton X-114 as the surfactants.

The analytical performance of these methods is notable for their low detection limits and high preconcentration factors. For instance, the method using 1,8-dihydroxyanthrone and a mixed micelle system achieved a detection limit of 0.001 ng mL⁻¹ and a preconcentration factor of 16.7. Another study utilizing Chrome Azurol S reported a detection limit of 0.05 ng mL⁻¹ with a linear range of 0.30 - 18 ng mL⁻¹.

Detailed Research Findings

ParameterOptimized Condition (Method with 1,8-dihydroxyanthrone)Optimized Condition (Method with Chrome Azurol S)
pH9.5Not specified
Chelating Agent1,8-dihydroxyanthroneChrome Azurol S (CAS)
Chelating Agent Concentration1.6 x 10⁻⁴ mol L⁻¹Not specified
Surfactant(s)Triton X-114 and Cetylpyridinium chloride (CPC)Triton X-114 and Cetyl pyridinium chloride (CPC)
Surfactant Concentration0.15% (v/v) Triton X-114, 1.2 x 10⁻⁴ mol L⁻¹ CPCNot specified
Equilibration Temperature50 °CNot specified
Detection Limit0.001 ng mL⁻¹0.05 ng mL⁻¹
Preconcentration Factor16.7Not specified

Theoretical and Computational Chemistry Investigations

Ab Initio Molecular Dynamics Simulations of Beryllium Sulfate (B86663) Complexes and Hydration Shells

Ab initio molecular dynamics (AIMD) simulations, particularly Car-Parrinello molecular dynamics (CPMD), have been instrumental in elucidating the structural properties of the beryllium ion (Be²⁺) in aqueous environments, which is fundamental to understanding beryllium sulfate solutions. These simulations have revealed that the Be²⁺ ion possesses a very stable and well-defined first hydration shell consisting of four water molecules arranged in a tetrahedral geometry. This tetra-aqua beryllium(II) complex, [Be(H₂O)₄]²⁺, is thermodynamically stable.

Simulations show that the exchange of water molecules between the first and second hydration shells is not observed, indicating a long-lived and robust primary solvation structure. The second hydration sphere is also well-defined, typically containing between 9 and 11 water molecules that form a distinct hydrogen-bonded network with the first shell.

In the specific case of this compound solutions, simulations and spectroscopic data show a significant deviation from the behavior seen with other salts like perchlorates or chlorides. The sulfate anion actively participates in complex formation. Even at low concentrations, a thermodynamically stable inner-sphere beryllium sulfato complex forms, where a sulfate ion displaces a water molecule in the primary hydration shell. This is most likely a monodentate complex. At very high concentrations of this compound, a smaller amount of a bidentate sulfato complex has been detected. The formation of these sulfato complexes is an entropically driven process that increases with temperature.

Table 1: Structural Properties of Hydrated Beryllium Ion from Molecular Dynamics Simulations

ParameterValueSimulation MethodReference
First Hydration Shell Coordination Number4CPMD
First Hydration Shell GeometryTetrahedralCPMD
Average Be-O Distance (First Shell)1.643 - 1.647 ÅCPMD
Second Hydration Shell Coordination Number9 - 11CPMD
Water Exchange (First/Second Shell)Not ObservedCPMD

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and properties of molecular systems with high accuracy. In the context of beryllium-containing systems, DFT has proven to be an excellent tool for optimizing molecular geometries and predicting properties that align well with experimental data.

Applications of DFT to beryllium systems include the calculation of ⁹Be nuclear magnetic resonance (NMR) chemical shielding tensors. By optimizing the structures of beryllium complexes at a specific level of theory (e.g., B3LYP/6-31G(d)) and then calculating magnetic shielding values, researchers can predict ⁹Be chemical shifts that are in excellent agreement with experimental measurements, often with an average error of just 0.5 ppm. This predictive power is crucial for characterizing the local chemical environment of the beryllium nucleus in various complexes, including those formed by this compound in solution.

DFT enables the elucidation of molecular interaction mechanisms by providing insights into the electronic nature of these interactions. For this compound, this means DFT can be used to model the forces and electronic charge distribution involved in the formation of the [Be(H₂O)₄]²⁺ cation, the interaction of this cation with the sulfate anion, and the displacement of water molecules to form inner-sphere sulfato complexes. By solving the Kohn-Sham equations, DFT provides a theoretical framework for understanding the stability and reactivity of these species.

Computational Studies of Solvation Structures and Intermolecular Interactions

Computational studies provide a detailed picture of the solvation structure of this compound, focusing on the arrangement of solvent molecules and the intermolecular forces at play. The small size and high charge density of the Be²⁺ ion dictate a tetrahedral coordination of four water molecules in its primary hydration shell, a structure confirmed by both X-ray crystallography and vibrational spectroscopy for many beryllium salts.

In aqueous this compound solutions, however, this tetra-aqua structure is perturbed. Computational studies, supported by Raman spectroscopy, indicate the existence of a direct interaction between the beryllium cation and the sulfate anion, forming a contact ion pair, specifically Be(OH₂)₃OSO₃. This confirms that the sulfate anion penetrates the first solvation shell.

The interactions governing these structures are a competition between ion-water and water-water forces. Ab initio molecular orbital calculations have been used to determine the energetics of hydration. The calculated free energy change (ΔG₂₉₈) for the formation of the first hydration shell (Be²⁺ + [H₂O]₄ → [Be(H₂O)₄]²⁺) is approximately -352.0 kcal/mol, which accounts for a significant portion of the total experimental free energy of hydration. The addition of water molecules to the second hydration shell contributes less energy, highlighting the dominance of the primary shell interactions. In the case of this compound, the strong electrostatic attraction between the Be²⁺ cation and the SO₄²⁻ anion provides a favorable energetic pathway for the displacement of a first-shell water molecule.

Molecular Modeling of Anion-Beryllium Interactions

Molecular modeling is employed to investigate the geometric, energetic, and electronic characteristics of interactions between the beryllium atom and various anions. While beryllium can form complexes with a range of anions, the fundamental interactions are often explored using model systems. Theoretical studies using methods like Møller-Plesset perturbation theory (MP2) and Atoms in Molecules (AIM) theory help to characterize the nature of these bonds.

These studies reveal that the beryllium atom acts as a Lewis acid, capable of engaging in strong interactions with electron-rich species (Lewis bases), such as anions. The interaction involves a significant degree of charge transfer and polarization. For example, modeling the interaction of BeCl₂ with anions demonstrates how the beryllium center attracts the negative charge.

In the context of this compound, the interaction is between the Be²⁺ cation (or more accurately, the partially positive beryllium center in the hydrated complex) and the oxygen atoms of the sulfate anion. The structure of anhydrous this compound provides a solid-state example of this, featuring alternating tetrahedrally coordinated beryllium and sulfur atoms, with Be-O-S linkages. The Be-O distance in this structure is approximately 1.56 Å. In solution, molecular models must account for the influence of the aqueous solvent, but the underlying principle of a strong, direct interaction between the beryllium center and an oxygen atom of the sulfate anion remains the key feature of the anion-beryllium bond.

Environmental Geochemistry and Transport Mechanisms

Mobility and Sorption Processes of Beryllium Sulfate (B86663) in Geologic Media

The mobility of beryllium in geologic media is significantly influenced by sorption processes, which involve the binding of beryllium ions or complexes to solid surfaces within soils and sediments. Beryllium is generally considered to have limited mobility in soils due to strong adsorption, particularly at circumneutral to alkaline pH values. nih.govacs.orgcdc.gov However, its mobility can increase under specific conditions. nih.govacs.org

Adsorption to Clays, Iron Hydroxides, and Organic Matter

Beryllium demonstrates strong adsorption to finely dispersed sedimentary materials, including clay minerals, iron hydroxides, and organic substances. ornl.gov This strong affinity contributes to the retention of beryllium in soil and sediment, limiting its release into groundwater. ornl.gov Studies have shown that soil clay content and pH are primary factors influencing beryllium desorption. nih.govacs.orgresearchgate.net Beryllium can be desorbed from metal oxyhydroxides and the surfaces of silicates, such as reactive surfaces of clay minerals, as well as from organic matter and soil pores. nih.govacs.orgresearchgate.net Increased beryllium sorption has been observed with organic matter in the presence of hydrous oxides. researchgate.net The irreversible chemisorption mechanism is controlled by soil organic matter at higher pH and by metal oxyhydroxides at lower pH. researchgate.net Both organic and inorganic components synergistically influence the specific chemisorption of beryllium at intermediate pH values. researchgate.net

Leaching Behavior under Variable Environmental Conditions (e.g., pH)

The leaching behavior of beryllium from geologic media is highly dependent on environmental conditions, with pH being a critical factor. nih.govacs.orgresearchgate.netnih.gov Beryllium solubility is limited at pH values greater than 7. researchgate.netresearchgate.net However, under mildly acidic (pH ≤ 5) or highly alkaline (pH = 14) conditions, beryllium demonstrates pronounced leaching and migration behaviors. nih.gov In acidic conditions, the leaching rate can be significant. nih.gov For instance, extensive beryllium release and leaching from acid sulfate soils are controlled by pH, with a critical value of 4.0 below which beryllium concentrations increase strongly. researchgate.net The desorption of beryllium can be stimulated by decreasing the pH of the medium. researchgate.net

Data on beryllium sorption across different pH ranges illustrate this dependency:

pH RangeBeryllium Sorption to Soil (%)
3–69–97
6–1090–97
> 1066–90
researchgate.netresearchgate.net

Relatively higher desorption of beryllium has been measured in leachates with lower pH, such as those simulating acid rain. nih.govacs.org This indicates the potential for mobilization of beryllium in soils when subjected to acidic conditions. nih.govacs.org

Atmospheric Deposition and Fate of Beryllium Sulfate Species

Beryllium is released to the atmosphere from both natural and anthropogenic sources, including windblown dust, volcanic particles, fossil fuel combustion (especially coal), and industrial processes. cdc.govinchem.org Atmospheric beryllium particulates are transported and eventually settle to the Earth's surface through dry deposition or are removed by wet deposition (precipitation). cdc.govinchem.orgwho.int The primary chemical form of atmospheric beryllium from coal combustion is likely beryllium oxide, often bound to fine particles. ornl.govwho.int

While this compound is a water-soluble beryllium salt inchem.orgnih.govchemicalbook.comamericanelements.com, it is not definitively known if beryllium oxide in the air reacts with sulfur or nitrogen oxides to form this compound or nitrate (B79036). inchem.orgwho.int However, such a conversion to water-soluble compounds would enhance the removal of beryllium from the atmosphere by wet deposition. inchem.orgwho.int Studies on atmospheric deposition of beryllium have shown that a fraction of the total deposition occurs in a soluble form. researchgate.net For example, in one study, 34% of total beryllium deposition occurred as soluble (bioavailable) beryllium, with the rest being insoluble particles. researchgate.net Beryllium fluxes through atmospheric deposition vary depending on the form and type of deposition. researchgate.net

Observed average contributions of different beryllium forms to total atmospheric deposition include:

Beryllium Form and Deposition TypeAverage Contribution to Total Deposition (%)
Vertical dry deposition insoluble56
Vertical dry deposition soluble21
Horizontal deposition soluble8
Vertical wet deposition insoluble7
Vertical wet deposition soluble5
Horizontal deposition insoluble3
researchgate.net

Speciation and Transport in Aquatic Systems

The speciation and transport of beryllium in aquatic systems are complex and influenced by water chemistry. In most natural waters, the majority of beryllium tends to be associated with suspended matter or present in the sediment rather than being fully dissolved. cdc.govinchem.orgwho.int

Influence of Water Chemistry on Solubility and Dissolved States

Water chemistry, particularly pH and the presence of complexing ligands, significantly influences the solubility and dissolved states of beryllium. The solubility of this compound is notable, with the hydrated form (BeSO₄·4H₂O) being soluble in water. nih.govchemicalbook.comlibretexts.org For instance, the solubility of this compound tetrahydrate is approximately 41.3 g/100 g water at 25 °C. nih.gov However, the anhydrous form is quoted as insoluble. libretexts.org

Aqueous solutions of soluble beryllium salts, including this compound, are acidic due to hydrolysis. inchem.orgwho.int At environmental pH ranges of 4 to 8, beryllium tends to form insoluble hydroxides or hydrated complexes. inchem.orgwho.intwho.int This hydrolysis at neutral pH limits the concentration of dissolved beryllium. cdc.gov However, solubility can increase at low pH. who.int At high pH, water-soluble complexes with hydroxide (B78521) ions may form, increasing beryllium solubility and mobility. inchem.orgwho.int The speciation of beryllium in water is a complex function of pH and the concentrations of fluoride, aluminum, and dissolved organic carbon. cas.cz While Be²⁺ is often a dominant species in acidic waters, other complexes like BeF⁺, BeOH⁺, BeF₂, and BeSO₄ can also be present, with their proportions varying with water chemistry. cas.cz The sulfate complex (BeSO₄) typically constitutes a minor fraction of the total beryllium concentration in natural waters, often less than 1%. cas.cz

Interaction with Suspended Particulate Matter and Sediment

Beryllium in aquatic systems has a strong tendency to sorb onto particles. inchem.orgwho.intresearchgate.net This results in the majority of beryllium being found in suspended particulate matter and sediment rather than in the dissolved phase. cdc.govinchem.orgwho.int Suspended particulate matter (SPM) plays a crucial role in the transport and fate of heavy metals, including beryllium, in aquatic systems. mdpi.comunivie.ac.at Heavy metals in water tend to accumulate in SPM due to adsorption at the solid-water interface. mdpi.com

Beryllium in sediment is primarily adsorbed to clay minerals. inchem.org However, some beryllium in sediment may also result from the formation and precipitation of insoluble complexes. inchem.org The interaction of beryllium with suspended particulate matter and sediment is influenced by factors such as pH, the presence of metal oxyhydroxides (iron, aluminum, manganese), and organic matter, which provide reactive surfaces for adsorption. nih.govacs.orgresearchgate.netresearchgate.netunivie.ac.at When acidic, beryllium-rich water is neutralized, dissolved beryllium can be removed by transformation to particles, becoming associated with suspended particulate matter. researchgate.net As this beryllium-rich suspended particulate matter settles, it contributes to the beryllium content in benthic sediment. researchgate.net

Applications in Advanced Materials Research and Chemical Synthesis

Beryllium Sulfate (B86663) as a Precursor for High-Purity Beryllium Metal Production

Beryllium sulfate is a key intermediate in the extraction and purification of beryllium metal from its ores, such as beryl (B75158) and bertrandite wikipedia.orgwho.int. In the sulfate process, beryllium ore is treated with concentrated sulfuric acid at elevated temperatures, yielding this compound and sulfates of other metals present wikipedia.orgwho.int. Following purification steps, this compound is obtained in a highly purified state, often through fractional crystallization of its aqueous solution nih.govnih.gov. This purified this compound is then typically converted to beryllium hydroxide (B78521) (Be(OH)₂) wikipedia.orgwho.intcdc.gov. Beryllium hydroxide serves as the direct precursor for the production of high-purity beryllium metal, usually through conversion to a halide salt (like beryllium fluoride) followed by reduction wikipedia.orgcdc.gov. Beryllium metal produced via this route is essential for applications requiring its unique properties, such as low density, high strength-to-weight ratio, high thermal conductivity, and transparency to X-rays nih.govsamaterials.com. These properties make beryllium metal valuable in aerospace, military, and nuclear industries nih.govsamaterials.com.

Synthesis of Derivative Beryllium Compounds

This compound serves as a starting material for the synthesis of a variety of other beryllium compounds smolecule.com. These derivative compounds are then utilized in diverse research areas and industrial applications smolecule.com. For instance, this compound tetrahydrate is used in the production of beryllium oxide (BeO) powder atamanchemicals.comnih.gov. Beryllium oxide is produced by calcining this compound tetrahydrate at carefully controlled high temperatures (between 1150 and 1450 °C) nih.govatamanchemicals.com. This process is critical for obtaining BeO powders with specific properties required for ceramic applications nih.govatamanchemicals.com. Other beryllium compounds, such as beryllium halides (beryllium chloride and beryllium fluoride), are also important derivatives, although the direct synthesis route from this compound might involve intermediate steps like the formation of beryllium hydroxide wikipedia.orgnih.gov. Beryllium fluoride, for example, is an intermediate in the preparation of beryllium metal and alloys and is used in nuclear reactors and glass manufacture nih.gov.

Role in Catalysis Research and Development

Beryllium compounds, including those derived from this compound, have a role in catalysis research and development smolecule.com. While this compound itself might not be a primary catalyst in many common reactions, beryllium compounds can act as catalysts for organic reactions and in the production of specialty chemicals . Research into beryllium chemistry, though less extensive than for some other elements due to its toxicity, has seen progress in the coordination and organometallic chemistry of beryllium, which can be relevant to catalytic applications researchgate.net. Beryllium oxide, produced from this compound, is also mentioned as a catalyst for organic reactions atamanchemicals.com. Catalysis is a critical area in chemical synthesis, enabling reactions to occur faster and more efficiently by providing alternative reaction mechanisms with lower activation energy wikipedia.org.

Applications in Optical and Semiconductor Materials Development

This compound and compounds derived from it are relevant in the development of optical and semiconductor materials smolecule.com. Beryllium oxide ceramics, synthesized from this compound, possess properties making them suitable for high-performance semiconductor parts due to their good thermal conductivity and electrical insulation capabilities atamanchemicals.com. BeO is used in applications such as radio equipment, electronic heat sinks, and as a structural ceramic for microwave devices atamanchemicals.com. Additionally, beryllium is used in the production of optical glasses and lenses, particularly for infrared applications samaterials.com. While this compound's direct application in these materials might be limited, its role as a precursor to key materials like beryllium oxide and in the synthesis of other beryllium compounds is significant for these fields smolecule.comatamanchemicals.com. Research is also exploring the use of BeO thin films in semiconductor heterostructures for potential electronic devices researchgate.net.

Future Research Directions and Unexplored Avenues

Elucidating Complexation Mechanisms under Extreme Conditions (e.g., High Temperature, Pressure)

Understanding how beryllium sulfate (B86663) behaves under extreme conditions of temperature and pressure is crucial for various applications, including nuclear science and geochemistry. Beryllium sulfate solutions have been studied under high pressure to understand their conductance and the mechanisms of ion transfer and proton transfer arising from hydrolysis. rsc.org Research on other metal sulfates, such as Yb(III) sulfate, under hydrothermal conditions has shown that sulfate can act as both a transport and deposition ligand, with temperature-dependent hydration-to-sulfate transitions influencing metal mobility. researchgate.net Similar studies are needed for this compound to understand its speciation and complexation behavior in high-temperature and high-pressure aqueous systems. This includes investigating the formation of inner-sphere and outer-sphere complexes and how these change with varying temperature and pressure. Computational techniques, such as ab initio molecular dynamics simulations, can play a significant role in providing molecular-level insights into the structural evolution and binding strength of this compound complexes under these conditions. researchgate.netwaikato.ac.nz

Development of Advanced Spectroscopic Techniques for In-Situ Solution Studies

The study of this compound in solution, particularly under non-ambient conditions, is challenging. Advanced spectroscopic techniques that allow for in-situ measurements are essential for gaining a real-time understanding of beryllium speciation and complexation. While techniques like vibrational spectroscopy have been used to confirm the existence of species like the tetrahedral [Be(OH₂)₄]²⁺ ion in aqueous solutions of other beryllium salts, applying and developing these techniques for studying this compound under a wider range of conditions, including varying concentrations, temperatures, and pressures, is a critical future direction. wikipedia.org In-situ X-ray scattering and diffraction methods, often performed at synchrotron sources, are powerful tools for studying the structure of interfaces and bulk materials in liquid phases under reaction conditions. acs.org Adapting and optimizing these techniques for dilute this compound solutions could provide invaluable structural data on beryllium's coordination environment and interactions with sulfate and solvent molecules in real-time.

High-Resolution Structural Determination of Anhydrous this compound and Lower Hydrates

While the structure of this compound tetrahydrate, [Be(H₂O)₄]SO₄, is characterized by tetrahedral [Be(H₂O)₄]²⁺ units and sulfate anions, the high-resolution structural determination of anhydrous this compound and its lower hydrates (e.g., dihydrate) remains an area for further investigation. wikipedia.org Studies using techniques like X-ray diffraction have provided lattice parameters for the dihydrate and discussed the infrared spectra of anhydrous and hydrated beryllium sulfates in relation to hydrogen bonding and molecular vibrations. researchgate.netuctm.edu However, obtaining detailed, high-resolution structural data for the anhydrous form and conclusively determining the existence and precise structures of all proposed lower hydrates, such as the monohydrate, under various conditions is important for understanding their physical and chemical properties. bac-lac.gc.ca This knowledge is fundamental for predicting their behavior in different environments and during thermal transitions.

Integrated Computational-Experimental Approaches for Comprehensive Solution Behavior Understanding

The aqueous solution chemistry of beryllium is complex, influenced by its strong hydrolysis and tendency to form various hydrolysis species and complexes depending on pH and the presence of ligands. researchgate.net Integrating computational methods with experimental studies is a powerful approach to gain a comprehensive understanding of this compound's behavior in solution. Computational studies, such as ab initio molecular dynamics simulations, can provide insights into the solvation of the beryllium ion and its interactions with counterions like sulfate, assessing the likelihood of outer versus inner coordination. waikato.ac.nz Combining these simulations with experimental data from techniques like electrospray ionization mass spectrometry (ESI-MS), while accounting for the limitations of transferring solution species to the gas phase, can help validate computational models and provide a more complete picture of solution-phase species. waikato.ac.nzwaikato.ac.nz Further development and application of such integrated approaches are needed to accurately model this compound speciation, solubility, and complexation across a wide range of conditions relevant to environmental and industrial processes.

Methodological Refinements for Ultra-Trace Beryllium Analysis in Complex Environmental Matrices

Accurately quantifying beryllium at ultra-trace levels in complex environmental matrices is essential due to its toxicity. Significant advancements have been made in this area, with spectrometric techniques like inductively coupled plasma mass spectrometry (ICP-MS) being highly sensitive for ultra-trace analysis. mdpi.comnih.govnih.gov However, analyzing complex matrices often requires effective separation and preconcentration techniques to overcome matrix interferences and achieve reliable quantification below 0.1 µg/L. mdpi.comijres.org Future research should focus on refining these methodologies, including the development of more efficient and environmentally friendly extraction techniques like advanced liquid-liquid extraction methods (e.g., dispersive liquid-liquid microextraction) and solid-phase extraction using novel sorbent materials. mdpi.comnih.govresearchgate.net Further optimization of techniques like electrothermal atomic absorption spectrometry (ETAAS) with appropriate modifiers and pyrolytically coated graphite (B72142) tubes is also crucial for enhancing sensitivity and reliability in trace beryllium analysis in diverse samples such as water, biological tissues, and industrial effluents. mdpi.comijres.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing beryllium sulfate tetrahydrate, and how do hydration states affect its reactivity in aqueous solutions?

  • Methodological Answer : this compound tetrahydrate (BeSO₄·4H₂O) is synthesized via controlled crystallization from sulfuric acid solutions containing beryllium oxide. Key parameters include pH (maintained at 2–3 to avoid hydrolysis) and temperature (30–50°C). Hydration states influence coordination geometry: tetrahydrate forms octahedral complexes, while anhydrous BeSO₄ adopts a tetrahedral structure . Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm phase purity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods with HEPA filters to prevent inhalation of toxic dust (TLV: 0.05 µg/m³). Personal protective equipment (PPE) must include nitrile gloves, goggles, and Tyvek® suits. Decontaminate spills with wet methods (e.g., water mist) to avoid aerosolization, followed by sealed disposal as hazardous waste (EPA/DOT Class 6.1) . Pre-exposure medical monitoring (chest X-rays, lung function tests) is recommended for researchers .

Advanced Research Questions

Q. How can computational models (e.g., DFT, Car-Parrinello molecular dynamics) resolve contradictions in this compound’s coordination chemistry under varying ligand environments?

  • Methodological Answer : Static DFT calculations combined with ab initio molecular dynamics (AIMD) reveal that sulfate (SO₄²⁻) forms inner-sphere complexes with Be²⁺ in aqueous solutions, while chloride (Cl⁻) favors outer-sphere interactions. AIMD simulations show that solvation dynamics stabilize polynuclear Be-sulfato clusters, which continuum solvent models fail to predict . Experimental validation via electrospray ionization mass spectrometry (ESI-MS) and EXAFS spectroscopy is recommended to resolve discrepancies between computational and stoichiometric data .

Q. What genetic and physiological factors increase susceptibility to chronic beryllium disease (CBD) in occupational exposure scenarios?

  • Methodological Answer : Strain-specific studies in mice (e.g., A/J vs. BALB/c) demonstrate that MHC class II alleles (e.g., HLA-DPβ1-Glu69) mediate CD4⁺ T-cell responses to beryllium, driving granuloma formation . Rodent models further show adrenal dysfunction exacerbates hepatic beryllium accumulation, suggesting hormonal pathways modulate toxicity . Human studies should integrate HLA genotyping with longitudinal biomonitoring (urinary Be levels, lymphocyte proliferation tests) to stratify risk in exposed populations.

Q. How do high-fluorine impurities in this compound solutions impact extraction efficiency, and what mitigative strategies exist?

  • Methodological Answer : Fluoride ions (F⁻) compete with sulfate for Be²⁺ coordination, forming stable BeF₄²⁻ complexes that reduce extractability. Solvent extraction with di-(2-ethylhexyl) phosphoric acid (P204) at pH 1.5–2.0 selectively isolates Be²⁺, achieving >95% recovery. Pre-treatment with Al³⁺ salts precipitates F⁻ as AlF₃, minimizing interference. Atomic emission spectroscopy (AES) is advised to monitor residual F⁻ post-extraction .

Data Contradiction Analysis

Q. Why do experimental studies report conflicting results on this compound’s carcinogenicity in animal models?

  • Resolution : Discrepancies arise from differences in exposure routes (intratracheal vs. oral) and chemical speciation. Intraperitoneal administration of BeSO₄ in rats induces osteosarcomas, while inhalation studies prioritize lung cancer. Dose-response thresholds also vary: chronic low-dose exposure (0.034 mg Be/m³) causes latent effects (e.g., glucosuria in female rats), whereas acute exposure triggers immediate pulmonary inflammation . Standardizing exposure protocols (OSHA/NIOSH guidelines) and using isotopic tracers (⁷Be) improve reproducibility .

Research Design Recommendations

Parameter Guidelines
Synthesis Use sulfate-rich, low-F⁻ feedstock; monitor hydration via TGA .
Toxicology Studies Employ HLA-DPβ1-Glu69 transgenic mice; pair with human PBMC co-cultures .
Computational Models Combine AIMD with explicit solvent molecules (≥50 H₂O) for accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.